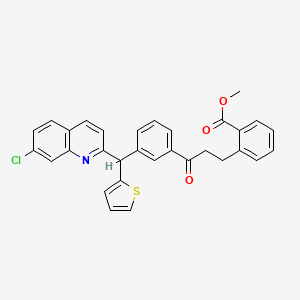

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds like methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate often involves multi-step reactions, starting from basic heterocyclic frameworks to more elaborate structures through various chemical transformations. For instance, compounds involving chloroquinoline and thiophene units have been synthesized through reactions like Michael addition, cyclization, and substitution reactions, showcasing the chemoselective reactions and strategic use of halides and other reagents in constructing complex molecules (Fathalla & Pazdera, 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate often involves spectroscopic methods and computational modeling. Such analyses reveal the arrangements of the molecular frameworks, the electronic distribution, and the stereochemical aspects critical for understanding the compound's reactivity and properties. For example, X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of complex organic molecules, providing insights into their conformational dynamics and interaction potentials (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions between the functional groups present, such as ester hydrolysis, nucleophilic substitution, and addition reactions. These reactions can significantly alter the compound's chemical properties, leading to new derivatives with diverse applications. The presence of chloroquinoline and thiophene units, for example, can impart unique electronic characteristics, enhancing the compound's reactivity towards specific reagents or under particular conditions (Akkurt et al., 2008).

科学研究应用

Chemical Synthesis and Reactions :

- This compound is involved in chemoselective reactions, as indicated by the synthesis and reactions of related methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates, highlighting its utility in organic synthesis and chemical transformations (Fathalla & Pazdera, 2007).

Potential Antibacterial and Antifungal Applications :

- Similar compounds, such as quinazolines, have been studied for their antimicrobial properties, suggesting a potential application for this compound in developing new antibacterial and antifungal agents (Desai, Shihora & Moradia, 2007).

Biological Activity in Medicinal Chemistry :

- Related compounds have been explored for biological activity, such as leukotriene D4 antagonists, indicating possible medicinal applications for this compound in similar areas (Gauthier et al., 1990).

Biocatalytic Processes and Drug Synthesis :

- Its related compound, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, has been used in the biocatalytic synthesis of montelukast sodium, illustrating its role in drug synthesis and green chemistry (Liang et al., 2010).

Applications in Organic and Medicinal Chemistry :

- Further research on thieno[3,2-c]quinoline derivatives and their chemical reactions suggests applications in both organic and medicinal chemistry, potentially applicable to this compound as well (Abu‐Hashem et al., 2021).

属性

CAS 编号 |

133791-17-0 |

|---|---|

产品名称 |

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate |

分子式 |

C28H22ClNO3 |

分子量 |

455.93 |

IUPAC 名称 |

methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |

InChI |

InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |

SMILES |

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)